

"spectroscopic data of 2,4-Dimethyl-2-pentanol (NMR, IR, Mass Spec)"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dimethyl-2-pentanol

Cat. No.: B165554

[Get Quote](#)

Spectroscopic Profile of 2,4-Dimethyl-2-pentanol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for **2,4-Dimethyl-2-pentanol**, tailored for researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols and a workflow visualization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,4-Dimethyl-2-pentanol** (CAS No: 625-06-9, Molecular Formula: C₇H₁₆O).[1][2][3]

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.71	m	1H	CH
~1.43	s	1H	OH
~1.20	s	6H	2 x CH ₃ (C2)
~1.15	d	2H	CH ₂
~0.88	d	6H	2 x CH ₃ (C4)

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is referenced from publicly available spectra.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Carbon Type	Assignment
~70.5	C	C2
~53.5	CH ₂	C3
~25.0	CH	C4
~29.5	CH ₃	2 x CH ₃ (C2)
~24.5	CH ₃	2 x CH ₃ (C4)

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is referenced from publicly available spectra.[\[4\]](#)

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~2960	Strong	C-H stretch (alkane)
~1370	Medium	C-H bend (alkane)
~1150	Strong	C-O stretch (tertiary alcohol)

Note: The absorption bands are approximate. The broadness of the O-H stretch is indicative of hydrogen bonding.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Fragmentation Assignment
116	Low	[M] ⁺ (Molecular Ion)
101	Moderate	[M - CH ₃] ⁺
59	High (Base Peak)	[C ₃ H ₇ O] ⁺
43	High	[C ₃ H ₇] ⁺

Note: The mass spectrum of alcohols often shows a weak or absent molecular ion peak due to facile fragmentation.[\[2\]](#)[\[7\]](#) The fragmentation pattern is characterized by alpha-cleavage and dehydration.[\[7\]](#)[\[8\]](#)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **2,4-Dimethyl-2-pentanol** (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7

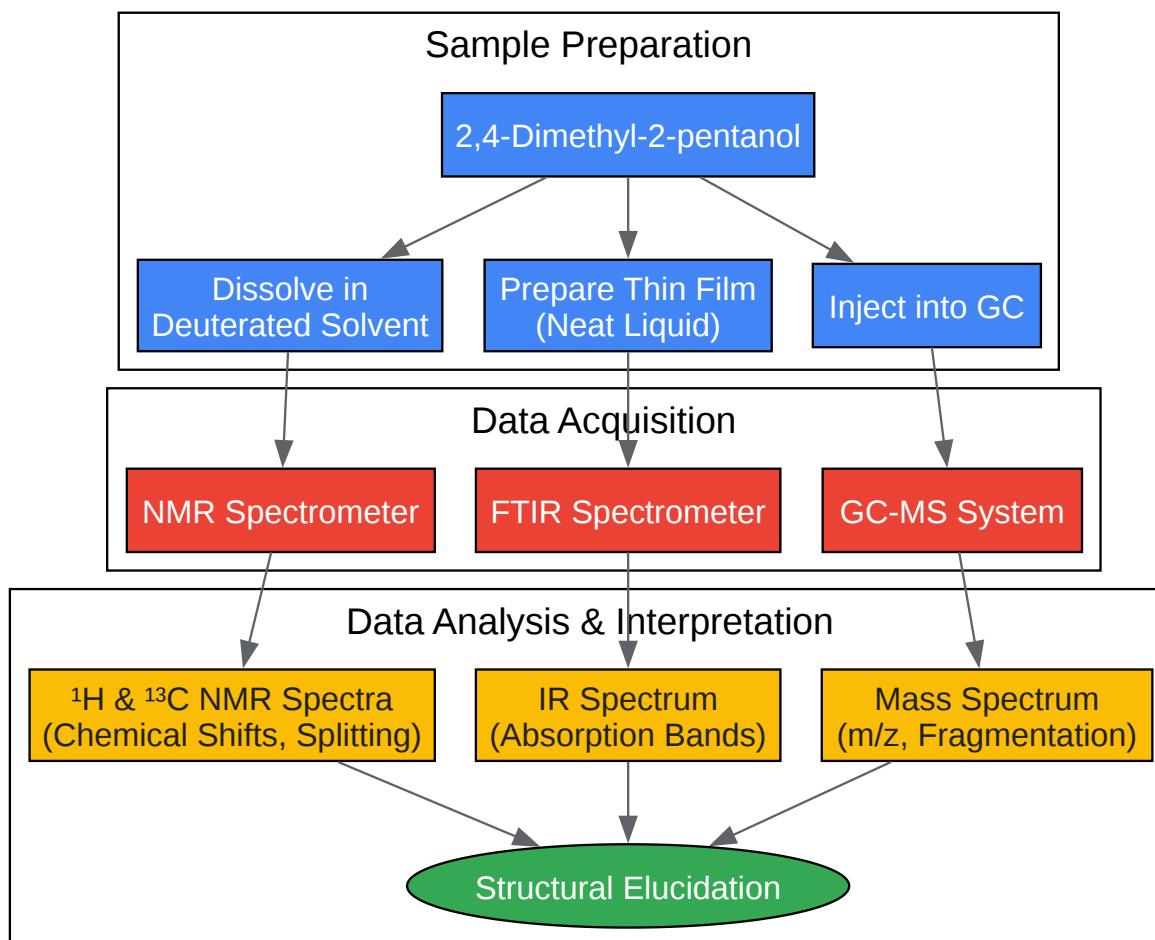
mL) in a standard 5 mm NMR tube.^[9] Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The tube is capped and shaken gently to ensure a homogeneous solution.
^[9]

- Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.
- ¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
- ¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled pulse sequence is employed to simplify the spectrum. Key parameters include a spectral width of about 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the internal standard (TMS). For ¹H NMR, the signals are integrated to determine the relative number of protons.

2.2 Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **2,4-Dimethyl-2-pentanol**, the simplest method is to place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr).^[10] The plates are pressed together to create a thin film.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument passes a beam of infrared radiation through the sample and measures the amount of light absorbed at each wavelength.^[11] The typical spectral range is 4000-400 cm⁻¹.^[11]

- Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}). The background spectrum is automatically subtracted from the sample spectrum.


2.3 Mass Spectrometry (MS)

- Sample Introduction: For a volatile liquid like **2,4-Dimethyl-2-pentanol**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, which separates it from any impurities. The separated compound then enters the mass spectrometer.
- Ionization: Electron Ionization (EI) is a standard method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z .[\[12\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,4-Dimethyl-2-pentanol**.

Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dimethyl-2-pentanol | C7H16O | CID 12235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Pentanol, 2,4-dimethyl- [webbook.nist.gov]
- 3. PubChemLite - 2,4-dimethyl-2-pentanol (C7H16O) [pubchemlite.lcsb.uni.lu]
- 4. 2,4-DIMETHYL-2-PENTANOL(625-06-9) 13C NMR spectrum [chemicalbook.com]
- 5. 2,4-DIMETHYL-2-PENTANOL(625-06-9) IR Spectrum [chemicalbook.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. ursinus.edu [ursinus.edu]
- 11. allsubjectjournal.com [allsubjectjournal.com]
- 12. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. ["spectroscopic data of 2,4-Dimethyl-2-pentanol (NMR, IR, Mass Spec)"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165554#spectroscopic-data-of-2-4-dimethyl-2-pentanol-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com